GSK2256294A

Beschreibung

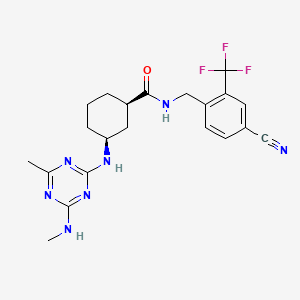

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S)-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N7O/c1-12-28-19(26-2)31-20(29-12)30-16-5-3-4-14(9-16)18(32)27-11-15-7-6-13(10-25)8-17(15)21(22,23)24/h6-8,14,16H,3-5,9,11H2,1-2H3,(H,27,32)(H2,26,28,29,30,31)/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHDJQIMETZMPH-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NC2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)N[C@H]2CCC[C@H](C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142090-23-0 | |

| Record name | GSK-2256294 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142090230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2256294 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L33EX3XR0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GSK2256294A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2256294A is a potent, selective, and orally active inhibitor of the enzyme soluble epoxide hydrolase (sEH). Its mechanism of action centers on the modulation of the arachidonic acid cascade, specifically by preventing the degradation of epoxyeicosatrienoic acids (EETs). By stabilizing and increasing the levels of EETs, this compound exerts a range of therapeutic effects, including anti-inflammatory, vasodilatory, and cytoprotective actions. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary molecular target of this compound is soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of EETs.[1][2] EETs are biologically active lipid mediators produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[3][4] They play crucial roles in maintaining cardiovascular homeostasis and modulating inflammation.[3][4]

The enzyme sEH catalyzes the hydrolysis of EETs to their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[3][4] this compound binds to the catalytic site of sEH, potently inhibiting its enzymatic activity.[1] This inhibition leads to a significant increase in the circulating and tissue levels of EETs, thereby amplifying their beneficial downstream effects.

Downstream Signaling: The NF-κB Pathway

A critical downstream consequence of increased EET levels is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. By suppressing the activation and nuclear translocation of NF-κB, the elevated EET levels mediate the potent anti-inflammatory effects observed with this compound administration.[1][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound (IC50)

| Species | Enzyme | IC50 (pM) |

| Human | Recombinant sEH | 27 |

| Rat | sEH Ortholog | 61 |

| Murine | sEH Ortholog | 189 |

Data sourced from MedChemExpress.

Table 2: In Vivo Efficacy of this compound in a Cigarette Smoke-Induced Inflammation Mouse Model

| Dosage (mg/kg, p.o.) | Effect on Pulmonary Inflammation |

| 5 - 30 (twice daily for 2 weeks) | Dose-dependent inhibition of BAL fluid total cells, neutrophils, and macrophages. |

| 30 (twice daily for 8 days) | Significant reduction in neutrophils, macrophages, and pulmonary inflammation. |

BAL: Bronchoalveolar Lavage. Data sourced from MedChemExpress.

Table 3: Clinical Pharmacodynamics of this compound in Humans

| Dose (oral) | sEH Inhibition (at 24h post-dose) |

| 2 mg | ~42% |

| 20 mg | >99% |

Data from a Phase I clinical trial.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow: Cigarette Smoke-Induced Inflammation Mouse Model

References

- 1. e-century.us [e-century.us]

- 2. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the sEH Inhibition Pathway of GSK2256294A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the soluble epoxide hydrolase (sEH) inhibitor, GSK2256294A.

Core Mechanism of Action: sEH Inhibition

This compound is a potent and selective, orally active inhibitor of soluble epoxide hydrolase (sEH).[1] The primary mechanism of action involves the inhibition of the sEH enzyme, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2][3] EETs are signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[4][5] By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby potentiating their therapeutic effects.

Signaling Pathway of sEH Inhibition by this compound

Caption: The signaling pathway of sEH inhibition by this compound.

Quantitative Data

In Vitro Potency of this compound

| Species | Enzyme | IC50 (pM) |

| Human | Recombinant sEH | 27[1] |

| Rat | Recombinant sEH | 61[1] |

| Murine | Recombinant sEH | 189[1] |

In Vivo Efficacy of this compound in a Murine Model of Cigarette Smoke-Induced Pulmonary Inflammation

| Treatment Group | Dose (mg/kg, p.o., twice daily) | Outcome |

| Vehicle | - | - |

| This compound | 5 | Dose-dependent inhibition of BAL fluid total cells, neutrophils, and macrophages.[1] |

| This compound | 30 | Significant reduction in neutrophils, macrophages, and pulmonary inflammation.[1] |

BAL: Bronchoalveolar Lavage

Clinical Pharmacodynamics of this compound in Humans

| Dose | Study Population | sEH Enzyme Inhibition |

| 2 mg (single dose) | Healthy male subjects | 41.9% (average)[6][7][8] |

| 20 mg (single dose) | Healthy male subjects | 99.8% (average)[6][7][8] |

| 6 mg (once daily for 14 days) | Obese smokers | 98-99%[6] |

| 18 mg (once daily for 14 days) | Obese smokers | 98-99%[6] |

Experimental Protocols

Measurement of sEH Activity in Plasma and Tissue Homogenates

This protocol is adapted from a study investigating the effects of this compound in humans.[9]

Objective: To determine the enzymatic activity of sEH in biological samples by measuring the conversion of a substrate (e.g., 14,15-EET) to its diol product (14,15-DHET).

Materials:

-

Human plasma or tissue (adipose or muscle)

-

Homogenization buffer (0.1 M NaPi, pH 7.4, containing 0.1 mg/mL BSA)

-

Substrate solution (e.g., 14,15-EET)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize in cold homogenization buffer to create a 10% (wt/wt) homogenate using a mechanical homogenizer.

-

-

Enzymatic Reaction:

-

For plasma: Mix 50 µL of human plasma with 50 µL of homogenization buffer, or use 100 µL of undiluted plasma.

-

For tissue homogenate: Mix 30 µL of tissue homogenate with 70 µL of homogenization buffer.

-

Add the substrate solution (e.g., 14,15-EET) to initiate the reaction.

-

Incubate the reaction mixture under optimized conditions (time and temperature).

-

-

Extraction and Analysis:

-

Stop the reaction and extract the lipids.

-

Analyze the levels of the substrate (e.g., 14,15-EET) and its product (e.g., 14,15-DHET) using a validated LC-MS method.

-

-

Data Calculation:

-

Calculate sEH activity based on the rate of product formation.

-

In Vivo Murine Model of Cigarette Smoke-Induced Pulmonary Inflammation

This protocol is based on preclinical studies evaluating the anti-inflammatory effects of this compound.[1][2]

Objective: To induce pulmonary inflammation in mice through exposure to cigarette smoke and to assess the therapeutic efficacy of this compound.

Materials:

-

Female BALB/c mice

-

Cigarette smoke exposure system

-

This compound formulated for oral gavage

-

Vehicle control

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-

Acclimatization: Acclimate mice to the experimental conditions for a sufficient period.

-

Cigarette Smoke Exposure: Expose mice to cigarette smoke (e.g., 2 hours daily, 5 days/week) for a specified duration (e.g., 2 weeks).

-

Drug Administration:

-

Administer this compound (e.g., 5-30 mg/kg) or vehicle control via oral gavage twice daily for the duration of the study.

-

-

Endpoint Analysis:

-

At the end of the treatment period, perform BAL to collect lung inflammatory cells.

-

Perform differential cell counts on the BAL fluid to quantify neutrophils, macrophages, and total cells.

-

Measure levels of inflammatory mediators (e.g., cytokines, chemokines) in the BAL fluid or lung tissue homogenates.

-

Quantification of EETs and DHETs by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a general protocol for the analysis of EETs and DHETs, which can be adapted for various biological matrices.

Objective: To accurately measure the concentrations of different EET and DHET regioisomers in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (deuterated EETs and DHETs)

-

Extraction solvent (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Extraction:

-

Spike the sample with internal standards.

-

Perform a liquid-liquid or solid-phase extraction to isolate the lipids. An acetonitrile-based extraction has been shown to improve the recovery of P450-arachidonic acid products.

-

-

LC Separation:

-

Reconstitute the extracted sample in an appropriate solvent.

-

Inject the sample onto a reverse-phase HPLC column.

-

Use a gradient elution to separate the different EET and DHET regioisomers.

-

-

MS/MS Detection:

-

Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific parent and daughter ion transitions for each analyte and internal standard.

-

-

Quantification:

-

Construct calibration curves using known concentrations of authentic standards.

-

Calculate the concentration of each analyte in the sample by comparing its peak area to that of the corresponding internal standard.

-

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo efficacy testing of this compound.

Clinical Development Overview

This compound has been evaluated in Phase I and Phase II clinical trials for various indications, including chronic obstructive pulmonary disease (COPD), subarachnoid hemorrhage, and metabolic diseases.[4][9] A notable Phase I study (NCT01762774) in healthy male subjects and obese smokers demonstrated that this compound was well-tolerated and resulted in sustained inhibition of sEH enzyme activity.[6][7][8] These findings have supported the continued investigation of this compound in patient populations with diseases characterized by endothelial dysfunction and inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. GSK2256294 News - LARVOL Sigma [sigma.larvol.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Discovery and Synthesis of GSK2256294A, a Potent Soluble Epoxide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of GSK2256294A, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).

Introduction and Discovery

This compound emerged from a focused discovery effort to identify novel therapeutic agents for inflammatory diseases. Unlike initial research directions that may have explored kinase targets, the development of this compound centered on the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. The discovery process utilized DNA-encoded library technology, a powerful method for rapidly screening vast chemical space to identify high-affinity ligands for protein targets. This approach led to the identification of a 1,3,5-triazine chemotype with potent sEH inhibitory activity, which, after extensive structure-activity relationship (SAR) studies and optimization, yielded the clinical candidate this compound.[1]

Synthesis of this compound

A practical and efficient multigram-scale synthesis for this compound has been developed, enabling the production of sufficient quantities for preclinical and clinical evaluation. The synthesis hinges on the preparation of two key intermediates: 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine.

Experimental Protocol: Multigram-Scale Synthesis

-

Step 1: Synthesis of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile. This intermediate is prepared from commercially available starting materials. The synthetic route involves the introduction of the aminomethyl group and the trifluoromethylbenzonitrile moiety.

-

Step 2: Synthesis of 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine. This triazine intermediate is synthesized through a series of reactions that build the heterocyclic core and introduce the chloro and dimethylamino functionalities.

-

Step 3: Coupling of Intermediates. The two key intermediates are then coupled to form the core structure of this compound.

-

Step 4: Final Assembly and Purification. The final steps of the synthesis involve the addition of the cyclohexanecarboxamide moiety, followed by purification by chromatography to yield this compound with high purity.

The overall yield for this optimized process is reported to be approximately 26.8%.

Mechanism of Action and Signaling Pathway

This compound is a potent, tight-binding, and reversible inhibitor of the hydrolase domain of soluble epoxide hydrolase (sEH), also known as EPHX2.[2] sEH is responsible for the degradation of endogenous anti-inflammatory lipid signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn exert beneficial effects, including vasodilation and reduction of inflammation.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#4285F4"]; CYP_Epoxygenase [label="CYP Epoxygenase", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; EETs [label="Epoxyeicosatrienoic Acids (EETs)\n(Anti-inflammatory, Vasodilatory)", fillcolor="#34A853"]; sEH [label="Soluble Epoxide Hydrolase (sEH)", shape=ellipse, style=filled, fillcolor="#EA4335"]; DHETs [label="Dihydroxyeicosatrienoic Acids (DHETs)\n(Less Active)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biological_Effects [label="Beneficial Biological Effects\n(Reduced Inflammation, Vasodilation)", shape=box, style=rounded, fillcolor="#34A853"];

// Edges Arachidonic_Acid -> CYP_Epoxygenase [label="Metabolism"]; CYP_Epoxygenase -> EETs; EETs -> sEH [label="Degradation"]; sEH -> DHETs; this compound -> sEH [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; EETs -> Biological_Effects; } caption: sEH Signaling Pathway and Inhibition by this compound

Experimental Protocols

sEH Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro potency of sEH inhibitors.

-

Materials:

-

Recombinant human, rat, or mouse sEH enzyme

-

Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound and other test compounds

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of the sEH enzyme to each well of the microplate.

-

Add the different concentrations of this compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm). The rate of fluorescence increase is proportional to the sEH activity.

-

Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Quantitative Data

Table 1: In Vitro Potency of this compound

| Species | IC50 (pM) |

| Human (recombinant sEH) | 27[3] |

| Rat (sEH ortholog) | 61[3] |

| Mouse (sEH ortholog) | 189[3] |

Table 2: In Vivo Efficacy in a Murine Model of Cigarette Smoke-Induced Inflammation

| Treatment Group | Dose (mg/kg, p.o.) | Effect on Pulmonary Inflammation |

| Vehicle | - | - |

| This compound | 5-30 | Dose-dependent reduction in total cells, neutrophils, and macrophages in bronchoalveolar lavage fluid.[3] |

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 2 | 15.1 | 2.0 | 258 | 25-43 |

| 6 | 48.7 | 1.5 | 863 | 25-43 |

| 10 | 85.3 | 1.0 | 1520 | 25-43 |

| 18 | 158 | 1.0 | 2890 | 25-43 |

| 20 | 179 | 1.0 | 3210 | 25-43 |

Data adapted from a Phase I clinical trial in healthy male subjects.[2][4][5][6]

Experimental and Logical Workflows

Drug Discovery and Development Workflow

// Nodes Target_Identification [label="Target Identification\n(Soluble Epoxide Hydrolase)", fillcolor="#4285F4"]; Library_Screening [label="DNA-Encoded Library\nScreening", fillcolor="#4285F4"]; Hit_Identification [label="Hit Identification\n(1,3,5-Triazine Scaffold)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization (SAR)\n(Synthesis of Analogs)", fillcolor="#FBBC05", fontcolor="#202124"]; Candidate_Selection [label="Candidate Selection\n(this compound)", fillcolor="#34A853"]; Preclinical_Studies [label="Preclinical Studies\n(In Vitro & In Vivo)", fillcolor="#34A853"]; Clinical_Trials [label="Clinical Trials\n(Phase I, II, etc.)", fillcolor="#EA4335"]; Regulatory_Approval [label="Regulatory Approval", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Target_Identification -> Library_Screening; Library_Screening -> Hit_Identification; Hit_Identification -> Lead_Optimization; Lead_Optimization -> Candidate_Selection; Candidate_Selection -> Preclinical_Studies; Preclinical_Studies -> Clinical_Trials; Clinical_Trials -> Regulatory_Approval; } caption: Discovery and Development Workflow for this compound

References

- 1. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

GSK2256294A: A Technical Guide to a Potent Soluble Epoxide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256294A is a potent and selective, orally active inhibitor of soluble epoxide hydrolase (sEH).[1][2] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[3][4] By inhibiting sEH, this compound increases the bioavailability of EETs, making it a promising therapeutic agent for a range of conditions, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and inflammatory pain.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, systematically named (1R,3S)‐N‐(4‐cyano‐2‐(trifluoromethyl)benzyl)‐3‐((4‐methyl‐6‐(methylamino)‐1,3,5‐triazin‐2‐yl)amino)cyclohexanecarboxamide, is a complex small molecule with the chemical formula C21H24F3N7O.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H24F3N7O | [5] |

| Molecular Weight | 447.46 g/mol | [5] |

| IUPAC Name | (1R,3S)‐N‐(4‐cyano‐2‐(trifluoromethyl)benzyl)‐3‐((4‐methyl‐6‐(methylamino)‐1,3,5‐triazin‐2‐yl)amino)cyclohexanecarboxamide | [6] |

| SMILES | O=C([C@H]1C--INVALID-LINK--CCC1)NCC3=CC=C(C#N)C=C3C(F)(F)F | [1] |

| CAS Number | 1142090-23-0 | [1] |

| Solubility | DMSO: ≥ 2.08 mg/mL (4.65 mM) | [2] |

| Half-life (human plasma) | 25–43 hours | [7] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by selectively inhibiting the hydrolase domain of soluble epoxide hydrolase.[6] This inhibition prevents the conversion of biologically active EETs into their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs).[4] The accumulation of EETs leads to the modulation of several downstream signaling pathways, primarily resulting in anti-inflammatory and vasodilatory effects.

One of the key mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] EETs can prevent the activation and nuclear translocation of NF-κB, a transcription factor that plays a central role in the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[8]

Furthermore, EETs have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), another nuclear receptor with anti-inflammatory properties.[10] Activation of PPARγ can also lead to the suppression of NF-κB activity. There is also evidence to suggest that the analgesic effects of sEH inhibitors may be mediated through the cyclic adenosine monophosphate (cAMP) signaling pathway.[11]

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of compounds like this compound on sEH using a fluorogenic substrate.

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., 20 mM Tris pH 7.0, 0.1 mM EDTA, 0.1 mg/mL BSA)

-

Fluorogenic sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

This compound or other test compounds

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, a vehicle control (e.g., DMSO), and a positive control inhibitor.

-

Add the recombinant human sEH enzyme to all wells except for the blank control.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time.

-

Initiate the enzymatic reaction by adding the sEH fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 15-30 minutes) using an excitation wavelength of ~330-360 nm and an emission wavelength of ~465 nm.

-

Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

In Vivo Murine Model of Cigarette Smoke-Induced Inflammation

This protocol outlines an in vivo study to evaluate the efficacy of this compound in a mouse model of COPD.[4]

Animals:

-

Male BALB/c mice (or other suitable strain)

Materials:

-

Cigarette smoke exposure system

-

This compound formulated for oral administration (e.g., in a suitable vehicle)

-

Vehicle control

-

Equipment for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

-

Acclimatize mice to the experimental conditions.

-

Expose mice to whole-body cigarette smoke for a specified duration (e.g., 10 consecutive days). A control group is exposed to room air.

-

Administer this compound or vehicle orally at specified doses and frequency (e.g., once or twice daily) either concomitantly with or after the cigarette smoke exposure period.

-

At the end of the treatment period, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

-

Collect lung tissue for histological analysis and measurement of inflammatory mediators (e.g., cytokines, chemokines).

-

Analyze BAL fluid for total and differential cell counts.

-

Analyze lung tissue homogenates for levels of inflammatory markers.

-

Compare the outcomes between the different treatment groups to assess the efficacy of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase with a well-defined mechanism of action. Its ability to increase the levels of beneficial EETs and subsequently modulate inflammatory and vascular signaling pathways makes it a compelling candidate for the treatment of a variety of diseases. The experimental protocols described herein provide a framework for the continued investigation and characterization of this and other sEH inhibitors. Further research into the clinical applications of this compound is warranted to fully realize its therapeutic potential.

References

- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK2256294 decreases soluble epoxide hydrolase activity in plasma, muscle and adipose and reduces F2-isoprostanes but does not alter insulin sensitivity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

GSK2256294A: A Technical Guide to Target Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256294A is a potent and highly selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1][2][3] This technical guide provides a comprehensive overview of the target selectivity and binding affinity of this compound, compiled from publicly available research. The information is presented to support further investigation and application of this compound in preclinical and clinical research.

Core Target Affinity

This compound demonstrates high-potency inhibition of soluble epoxide hydrolase across multiple species. The affinity is characterized by low picomolar IC50 values, indicating a strong and specific interaction with the enzyme.

Table 1: In Vitro Inhibitory Potency of this compound against Soluble Epoxide Hydrolase (sEH)

| Target | Species | IC50 (pM) |

| Recombinant sEH | Human | 27[1] |

| sEH Ortholog | Rat | 61[1] |

| sEH Ortholog | Murine | 189[1] |

Target Selectivity

This compound is reported to be a highly selective inhibitor. While comprehensive quantitative data from a broad kinase or enzyme panel screening is not publicly available, studies have indicated its specificity for the hydrolase domain of the bifunctional enzyme EPHX2, with no activity against the phosphatase domain.[3] Further research would be beneficial to fully delineate the selectivity profile against a wider range of cellular targets.

Signaling Pathway Modulation

This compound exerts its biological effects by inhibiting the sEH-mediated conversion of epoxyeicosatrienoic acids (EETs) to their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[3][4] EETs are important lipid signaling molecules with various physiological roles, including anti-inflammatory and vasodilatory effects.[2][3] By stabilizing the levels of EETs, this compound can modulate downstream signaling pathways.

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol outlines the general steps for determining the in vitro potency of this compound against sEH.

1. Reagents and Materials:

-

Recombinant human, rat, or mouse sEH

-

This compound

-

Substrate: 14,15-EET-d11 (deuterated epoxyeicosatrienoic acid)[2]

-

Assay Buffer: e.g., 25 mM HEPES, 10 µM CHAPS, pH 7.4[2]

-

Internal Standard: Isotopically labeled DHET for mass spectrometry

-

Acetonitrile for protein precipitation[2]

-

LC-MS/MS system[2]

2. Assay Procedure:

-

A solution of the recombinant sEH enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, 14,15-EET-d11.[2]

-

The reaction is incubated at a controlled temperature (e.g., room temperature or 37°C) for a defined period.[2][5]

-

The reaction is terminated by protein precipitation with acetonitrile containing an internal standard.[2]

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the product, 14,15-DHET-d11.[2]

-

The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow for the sEH biochemical inhibition assay.

Whole Blood Assay for Cellular Activity

To assess the activity of this compound in a more physiologically relevant matrix, a whole blood assay can be employed.

1. Reagents and Materials:

-

Freshly collected human, rat, or mouse whole blood[1]

-

This compound

-

Substrate: 14,15-EET-d11[1]

-

LC-MS/MS system

2. Assay Procedure:

-

Whole blood is treated with varying concentrations of this compound and incubated for a specific duration (e.g., 2 hours).[1]

-

The substrate, 14,15-EET-d11, is then added to the treated blood samples.

-

Following a further incubation period, the reaction is stopped, and the samples are processed for LC-MS/MS analysis to measure the conversion of 14,15-EET-d11 to 14,15-DHET-d11.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of soluble epoxide hydrolase. Its high affinity for sEH across different species and its demonstrated cellular activity make it a valuable tool for investigating the biological roles of the sEH pathway and for the development of potential therapeutics targeting indications where sEH inhibition is beneficial. Further studies to fully elucidate its off-target profile would provide an even more complete understanding of its pharmacological properties.

References

In Vitro Characterization of GSK2256294A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2256294A is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. This document provides a comprehensive in vitro characterization of this compound, including its inhibitory potency, mechanism of action, and effects in cell-based systems. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of this and similar compounds.

Introduction

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that converts epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs). EETs, which are metabolites of arachidonic acid formed by cytochrome P450 epoxygenases, possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties[1]. By inhibiting sEH, the levels of EETs are increased, thereby potentiating their protective effects. This compound has emerged as a highly potent and selective inhibitor of sEH, making it a valuable tool for studying the biological roles of the sEH-EET pathway and a potential therapeutic agent for inflammatory diseases[1]. This guide details the in vitro methodologies used to characterize the inhibitory activity and cellular effects of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against soluble epoxide hydrolase has been determined across multiple species. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Soluble Epoxide Hydrolase (sEH)

| Species | IC₅₀ (pM) |

| Human | 27[2] |

| Rat | 61[2] |

| Mouse | 189[2] |

Table 2: In Vitro Cellular Activity of this compound

| Assay | System | Endpoint | Result |

| Whole Blood Assay | Human, Rat, Mouse | Inhibition of 14,15-EET conversion to 14,15-DHET | Concentration-dependent inhibition[1] |

Signaling Pathway

This compound exerts its effects by modulating the soluble epoxide hydrolase (sEH) signaling pathway. Inhibition of sEH by this compound leads to an accumulation of epoxyeicosatrienoic acids (EETs). These EETs then act as signaling molecules to attenuate inflammatory responses, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Experimental Workflow

The in vitro characterization of a soluble epoxide hydrolase inhibitor like this compound typically follows a multi-step workflow, from initial screening to detailed kinetic and cellular analysis.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on recombinant sEH.

Materials:

-

Recombinant human, rat, or mouse sEH

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in sEH assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a no-inhibitor control.

-

Add 130 µL of the sEH enzyme solution to each well of the 96-well plate.

-

Add 20 µL of the diluted this compound or control solutions to the respective wells.

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the sEH substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence (e.g., excitation at 330 nm and emission at 465 nm) over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the no-inhibitor control and plot against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Whole Blood Assay for Inhibition of 14,15-DHET Formation

This protocol details a method to assess the activity of this compound in a more physiologically relevant matrix by measuring the inhibition of the conversion of 14,15-EET to 14,15-DHET in whole blood.

Materials:

-

Freshly collected whole blood (human, rat, or mouse) in heparinized tubes

-

This compound stock solution (in DMSO)

-

14,15-Epoxyeicosatrienoic acid (14,15-EET)

-

Internal standard (e.g., deuterated 14,15-DHET-d11)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Pre-warm whole blood samples to 37°C.

-

Prepare various concentrations of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO).

-

In microcentrifuge tubes, add a small volume of the this compound dilutions or vehicle control to the pre-warmed whole blood.

-

Incubate the samples at 37°C for 30 minutes.

-

Add 14,15-EET to each tube to initiate the sEH-mediated metabolism.

-

Continue incubation at 37°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding a cold organic solvent containing the internal standard.

-

Vortex the samples vigorously to extract the lipids and precipitate proteins.

-

Centrifuge the samples to pellet the cell debris.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Quantify the levels of 14,15-DHET and the internal standard using a validated LC-MS/MS method.

-

Calculate the percent inhibition of 14,15-DHET formation for each this compound concentration relative to the vehicle control.

Conclusion

This compound is a highly potent inhibitor of soluble epoxide hydrolase with demonstrated activity in both enzymatic and cell-based in vitro assays. The data and protocols presented in this guide provide a robust framework for the continued investigation of this compound and the development of novel sEH inhibitors for the treatment of inflammatory and other related diseases. The detailed methodologies and pathway visualizations serve as a valuable resource for researchers in the field of drug discovery and development.

References

The sEH Inhibitor GSK2256294A: A Technical Guide to its Effects on Epoxyeicosatrienoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK2256294A, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound effectively modulates the levels of epoxyeicosatrienoic acids (EETs), lipid signaling molecules with significant roles in cardiovascular and inflammatory pathways. This document details the mechanism of action, quantitative effects, experimental methodologies, and relevant signaling cascades associated with this compound's activity.

Core Mechanism of Action

This compound is a highly selective and orally active inhibitor of soluble epoxide hydrolase (sEH).[1] The primary mechanism of action of this compound is to bind to the catalytic site of sEH, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2] This inhibition leads to an increase in the endogenous levels of EETs, which are known to possess vasodilatory, anti-inflammatory, and cytoprotective properties.[3][4]

Quantitative Effects of this compound on sEH Activity and EET Metabolism

The inhibitory potency and in vivo effects of this compound on sEH have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound

| Species | Enzyme | IC50 |

| Human | Recombinant sEH | 27 pM |

| Rat | sEH Ortholog | 61 pM |

| Murine | sEH Ortholog | 189 pM |

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Effects of this compound on sEH Activity and Eicosanoid Levels in Humans

| Parameter | Treatment | Tissue/Fluid | Effect | Reference |

| sEH Activity | This compound (10 mg/day for 7 days) | Plasma | Significantly decreased | [5] |

| sEH Activity | This compound (10 mg/day for 7 days) | Adipose Tissue | Significantly decreased | [5] |

| 14,15-EET to 14,15-DHET conversion | This compound (300 pM-10 μM; 2 h) | Human Whole Blood | Inhibited | [1] |

| EET/DHET Ratio | This compound (10 mg/day for 10 days) | Serum | Significant increase at day 7 and 10 | [6] |

| F2-Isoprostanes | This compound | Plasma | Reduced (50.7±15.8 vs 37.2±17.3 pg/mL; P=0.03) | [5] |

Table 3: Dose-Dependent Inhibition of sEH Activity in Humans

| This compound Dose | Average Inhibition (%) | 95% Confidence Interval |

| 2 mg | 41.9 | -51.8, 77.7 |

| 20 mg | 99.8 | 99.3, 100.0 |

Data from a Phase I clinical study.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the effects of this compound.

In Vitro sEH Inhibition Assay

The inhibitory activity of this compound on recombinant human, rat, and murine sEH is a primary determinant of its potency. A typical protocol involves:

-

Enzyme Source : Use of recombinant sEH for the respective species.

-

Substrate : A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is commonly employed.

-

Assay Principle : The assay measures the fluorescence generated upon the hydrolysis of the substrate by sEH.

-

Procedure :

-

The recombinant sEH enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the fluorescent substrate.

-

The increase in fluorescence is monitored over time using a microplate reader.

-

The rate of reaction is calculated and compared to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Measurement of sEH Activity in Human Plasma and Tissues

To assess the in vivo target engagement of this compound, sEH activity is measured in biological samples.[5]

-

Sample Collection : Plasma, adipose tissue, and muscle tissue biopsies are collected from subjects.

-

Sample Preparation :

-

Plasma : Can be used directly or after dilution.

-

Tissues : Homogenized in a suitable buffer (e.g., 0.1 M NaPi, pH 7.4) containing a protein stabilizer like BSA.

-

-

Assay :

-

The plasma or tissue homogenate is incubated with a specific EET regioisomer as a substrate (e.g., 14,15-EET-d11).

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the lipids are extracted.

-

The levels of the substrate (EET) and the product (DHET) are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

sEH activity is expressed as the rate of conversion of EET to DHET.

-

Signaling Pathways and Visualizations

EETs, the levels of which are elevated by this compound, exert their biological effects through various signaling pathways.

EET Synthesis and Metabolism Pathway

This pathway illustrates the formation of EETs from arachidonic acid and their subsequent metabolism by sEH, which is inhibited by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spannetwork.org [spannetwork.org]

- 4. e-century.us [e-century.us]

- 5. ahajournals.org [ahajournals.org]

- 6. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of GSK2256294A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2256294A is a potent, selective, and orally active inhibitor of soluble epoxide hydrolase (sEH), an enzyme pivotal in the metabolism of endogenous anti-inflammatory lipid mediators. By inhibiting sEH, this compound effectively increases the bioavailability of epoxyeicosatrienoic acids (EETs), which possess vasodilatory, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to support further research and development efforts in areas such as chronic obstructive pulmonary disease (COPD), cardiovascular disease, and neuroinflammation.

Mechanism of Action

This compound is a competitive inhibitor that binds to the catalytic site of soluble epoxide hydrolase (sEH).[1][2] Specifically, it interacts with key amino acid residues, including Asp333, within the catalytic triad (Asp333-Asp495-His523) responsible for the hydrolysis of epoxides.[2] This binding action prevents the conversion of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[3][4] The resulting increase in endogenous EET levels is central to the pharmacological effects of this compound.[1][3]

EETs are metabolites of arachidonic acid produced by cytochrome P450 (CYP) enzymes and have a range of biological activities, including vasodilation, anti-inflammatory effects, and cytoprotection.[3][4] The anti-inflammatory actions of increased EETs are mediated, in part, through the inhibition of the NF-κB signaling pathway.[1] By preventing the translocation of NF-κB to the nucleus, EETs can suppress the transcription of pro-inflammatory genes.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Potency

| Target | Species | IC50 | Reference |

| Soluble Epoxide Hydrolase (sEH) | Human (recombinant) | 27 pM | [5][6][7] |

| Soluble Epoxide Hydrolase (sEH) | Rat (recombinant) | 61 pM | [5][6][7] |

| Soluble Epoxide Hydrolase (sEH) | Mouse (recombinant) | 189 pM | [5][6][7] |

| sEH in human transfected cell line | Human | 0.66 nM | [7] |

| 14,15-EET to 14,15-DHET conversion | Human (whole blood) | 6.83 nM | [6] |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Half-life (t½) | 25 - 43 hours | Single dose | [4][8][9] |

| Time to maximum concentration (Tmax) | ~1 - 2 hours | Single dose | [4] |

Table 3: Clinical sEH Enzyme Inhibition in Humans

| Dose | Average Inhibition | 95% Confidence Interval | Reference |

| 2 mg | 41.9% | -51.8, 77.7 | [4][8][9] |

| 20 mg | 99.8% | 99.3, 100.0 | [4][8][9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro sEH Inhibition Assay (Recombinant Enzyme)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant sEH.

Materials:

-

Recombinant human, rat, or mouse sEH enzyme.

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Substrate: 14,15-epoxyeicosatrienoic acid (14,15-EET).

-

96-well microplate.

-

LC-MS/MS system for detection of 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant sEH enzyme to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate (14,15-EET).

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., acetonitrile).

-

Analyze the formation of the product, 14,15-DHET, using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Whole Blood EET Conversion Assay

Objective: To assess the inhibitory effect of this compound on sEH activity in a cellular matrix.

Materials:

-

Freshly collected human, rat, or mouse whole blood (with anticoagulant, e.g., heparin).

-

This compound stock solution (in DMSO).

-

Substrate: 14,15-EET-d11 (deuterated).

-

Incubator (37°C).

-

LC-MS/MS system for detection of 14,15-DHET-d11.

Procedure:

-

Dispense whole blood into microcentrifuge tubes.

-

Add varying concentrations of this compound or vehicle to the blood samples.

-

Pre-incubate the samples for a specified time (e.g., 2 hours) at 37°C.

-

Add the deuterated substrate, 14,15-EET-d11, to initiate the reaction.

-

Continue incubation for a defined period.

-

Stop the reaction and extract the lipids using an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the sample in a suitable mobile phase.

-

Quantify the amount of 14,15-DHET-d11 formed using LC-MS/MS.

-

Calculate the IC50 for the inhibition of EET conversion.

Experimental Workflow for Preclinical In Vivo Efficacy Study (Mouse Model of Pulmonary Inflammation)

Caption: Workflow for in vivo efficacy testing.

Clinical Pharmacology

Safety and Tolerability

Phase I clinical trials have demonstrated that this compound is well-tolerated in healthy male subjects and obese smokers.[8][9] The most frequently reported adverse events were headache and contact dermatitis.[4][8][9] No serious adverse events attributable to the drug were observed.[4][8][9]

Pharmacokinetics

Following oral administration, this compound is absorbed with plasma concentrations increasing with single doses.[8][9] The pharmacokinetic profile is not significantly affected by age, food, or gender.[8][9]

Pharmacodynamics

Inhibition of sEH enzyme activity by this compound is dose-dependent and sustained for up to 24 hours.[4][8][9] Clinical studies have confirmed a significant decrease in sEH activity in plasma and adipose tissue.[10]

Therapeutic Potential

The pharmacological profile of this compound supports its investigation for therapeutic use in a variety of conditions characterized by endothelial dysfunction and inflammation. These include:

-

Chronic Obstructive Pulmonary Disease (COPD): Preclinical studies in cigarette smoke-exposed mice have shown that this compound can inhibit the generation and maintenance of pulmonary inflammation.[5]

-

Cardiovascular Diseases: By increasing EETs, which have vasodilatory properties, this compound may have beneficial effects in conditions such as hypertension and ischemic heart disease.[3]

-

Subarachnoid Hemorrhage: Clinical trials have explored its use to mitigate delayed cerebral ischemia following aneurysmal subarachnoid hemorrhage.[3][11]

-

Diabetes and Metabolic Syndrome: The role of sEH in metabolic regulation suggests potential applications in these conditions.[3]

Conclusion

This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase with a favorable pharmacokinetic and safety profile. Its mechanism of action, leading to the enhancement of endogenous anti-inflammatory and vasodilatory eicosanoids, positions it as a promising therapeutic agent for a range of diseases. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the clinical utility of this compound.

References

- 1. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. spannetwork.org [spannetwork.org]

- 4. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | sEH inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound | Epoxide Hydrolase | TargetMol [targetmol.com]

- 8. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

- 10. ahajournals.org [ahajournals.org]

- 11. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research Applications of GSK2256294A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research applications of GSK2256294A, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes its role in relevant signaling pathways.

Core Mechanism of Action

This compound is an orally active and selective inhibitor of soluble epoxide hydrolase (sEH).[1] The primary mechanism of action of this compound involves the inhibition of the sEH enzyme, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2] EETs are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. By inhibiting sEH, this compound effectively increases the bioavailability of EETs, which possess a range of anti-inflammatory, vasodilatory, and analgesic properties.[2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from various preclinical and early clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against Soluble Epoxide Hydrolase (sEH)

| Species | Enzyme Source | IC50 Value | Reference |

| Human | Recombinant sEH | 27 pM | [1][4] |

| Rat | sEH Orthologs | 61 pM | [1] |

| Mouse | sEH Orthologs | 189 pM | [1][4] |

Table 2: In Vivo Preclinical Efficacy of this compound in a Mouse Model of Cigarette Smoke-Induced Pulmonary Inflammation

| Dosage | Administration Route | Dosing Regimen | Key Findings | Reference |

| 5 mg/kg | Oral gavage | Twice daily for 5 days/week for 2 weeks | Dose-dependently inhibited the number of bronchoalveolar lavage (BAL) fluid total cells, neutrophils, and macrophages. Reduced levels of keratinocyte chemoattractant (KC) in lung tissue. | [1] |

| 30 mg/kg | Oral gavage | Twice daily for 5 days/week for 2 weeks | Significantly reduced neutrophils, macrophages, and overall pulmonary inflammation. | [1] |

| 30 mg/kg | Oral gavage | Twice daily for 8 days | Decreased pulmonary inflammation. | [1] |

Table 3: In Vivo Pharmacodynamic Effect of this compound in Humans (Phase I Study)

| Single Dose | sEH Enzyme Inhibition (Average) | 95% Confidence Interval | Reference |

| 2 mg | 41.9% | -51.8, 77.7 | [5] |

| 20 mg | 99.8% | 99.3, 100.0 | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric Method)

This protocol is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.

Materials:

-

This compound or other test compounds

-

Recombinant human, rat, or mouse sEH

-

sEH fluorometric substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the sEH enzyme solution to each well.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding the sEH fluorometric substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of 10-30 minutes using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

-

The rate of increase in fluorescence is proportional to the sEH activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of EETs and DHETs in Plasma or Tissue Homogenates by LC-MS/MS

This protocol describes the quantification of EETs and their corresponding DHETs.

Materials:

-

Plasma or tissue homogenate samples

-

Internal standards (e.g., deuterated EETs and DHETs)

-

Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples or tissue homogenates on ice.

-

Add internal standards to each sample.

-

For total EETs and DHETs, perform saponification to release esterified lipids.

-

Perform lipid extraction using an organic solvent mixture (e.g., a modified Bligh and Dyer method).

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges.

-

Load the extracted lipid sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the EETs and DHETs using an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Dry the eluted sample and reconstitute it in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the different EET and DHET regioisomers using a suitable C18 column and a gradient elution.

-

Detect and quantify the analytes using tandem mass spectrometry in negative ion mode, monitoring for the specific precursor-to-product ion transitions for each EET and DHET.

-

-

Data Analysis:

-

Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: EET-mediated inhibition of the NF-κB signaling pathway.

Caption: Experimental workflow for in vivo preclinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

GSK2256294A: A Technical Guide for Investigating Cardiovascular Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2256294A, a potent and selective inhibitor of soluble epoxide hydrolase (sEH), for the study of cardiovascular inflammation. This document outlines the mechanism of action, summarizes key quantitative data from clinical and preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action: sEH Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[1][2] sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory and vasodilatory properties.[1][2] By inhibiting sEH, this compound increases the bioavailability of EETs. Elevated EET levels, in turn, are understood to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[2] This mechanism ultimately leads to a reduction in the production of inflammatory cytokines and adhesion molecules implicated in cardiovascular diseases such as atherosclerosis.

Quantitative Data Presentation

Clinical Pharmacodynamics of this compound

A Phase I clinical study in healthy male subjects and obese smokers demonstrated a dose-dependent inhibition of sEH activity by this compound.

| Dose of this compound | Mean sEH Enzyme Inhibition (%) | 95% Confidence Interval |

| 2 mg (single dose) | 41.9% | -51.8, 77.7 |

| 20 mg (single dose) | 99.8% | 99.3, 100.0 |

| 6 mg (daily for 14 days) | 98-99% | Not Reported |

| 18 mg (daily for 14 days) | 98-99% | Not Reported |

| Data from a randomized, crossover design study.[3] |

Effects of this compound on Inflammatory Markers in Human Adipose Tissue

In a crossover study involving obese, prediabetic adults, treatment with this compound led to a reduction in pro-inflammatory markers in subcutaneous adipose tissue.

| Inflammatory Marker | Effect of this compound Treatment |

| Interferon-gamma (IFNγ)-producing T cells | Decreased percentage[4][5] |

| Interleukin-17A (IL-17A)-producing T cells | No significant change[4][5] |

| Secreted Tumor Necrosis Factor-alpha (TNFα) | Decreased amount[4][5] |

| Data from a crossover study in obese prediabetic adults.[4][5] |

Preclinical Efficacy of sEH Inhibitors in Atherosclerosis Models

While specific data for this compound in atherosclerosis models is not publicly available, studies on other potent sEH inhibitors demonstrate the therapeutic potential of this drug class in reducing atherosclerotic plaque formation.

| sEH Inhibitor | Animal Model | Treatment Regimen | Key Findings |

| AEPU | Apolipoprotein E-deficient (ApoE-/-) mice with angiotensin II infusion | 90 mg/L in drinking water for 8 weeks | 53% reduction in atherosclerotic lesion area in the descending aorta.[6] |

| AR9276 | Apolipoprotein E-deficient (ApoE-/-) mice with angiotensin II infusion | 1.5 g/L in drinking water for 4 weeks | Significant reduction in atherosclerotic lesion area.[7] |

| These studies illustrate the potential anti-atherosclerotic effects of sEH inhibition. |

Experimental Protocols

In Vivo Atherosclerosis Model (Adapted from studies with sEH inhibitors AEPU and AR9276)

This protocol describes a method for inducing atherosclerosis in a murine model to evaluate the efficacy of sEH inhibitors.

Methodology:

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are susceptible to developing atherosclerosis, are commonly used.[6]

-

Atherosclerosis Induction:

-

Treatment Administration:

-

Endpoint Analysis:

-

Atherosclerotic Plaque Quantification: Aortas are dissected, stained (e.g., with Oil Red O), and the percentage of the aortic surface area covered by atherosclerotic lesions is quantified.[6]

-

Biomarker Analysis: Blood samples are collected to measure plasma lipids, inflammatory cytokines (e.g., IL-6), and adhesion molecules (e.g., VCAM-1, ICAM-1) by ELISA or other immunoassays.[7]

-

Metabolite Analysis: Plasma levels of EETs and their less active metabolites, dihydroxyeicosatrienoic acids (DHETs), are measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm sEH inhibition.[6]

-

Measurement of Soluble Epoxide Hydrolase (sEH) Activity in Plasma

This protocol outlines a general method for determining sEH activity in plasma samples, a key pharmacodynamic marker for sEH inhibitors.

Methodology:

-

Sample Preparation:

-

Collect plasma samples from subjects.

-

For tissue analysis, homogenize tissue samples (e.g., adipose, muscle) in a suitable buffer (e.g., 0.1M NaPi, pH 7.4) at 4°C.[8]

-

-

Enzymatic Reaction:

-

Incubate a known amount of plasma (e.g., 50-100 µL) or tissue homogenate with a specific sEH substrate, such as 14,15-EET.[8]

-

The reaction is typically carried out in a phosphate buffer at a controlled temperature.

-

-

Quantification of Metabolite:

-

The reaction is stopped, and the product of sEH activity (e.g., 14,15-DHET) is extracted.

-

The concentration of the formed diol is quantified using a sensitive analytical method, most commonly LC-MS/MS.

-

-

Calculation of Activity:

-

sEH activity is expressed as the rate of product formation over time, normalized to the amount of plasma or tissue protein (e.g., pmol/mg/hr).[8]

-

Conclusion

This compound is a promising pharmacological tool for investigating the role of the sEH-EET-NF-κB axis in cardiovascular inflammation. Its high potency and selectivity, combined with demonstrated target engagement in clinical studies, make it a valuable agent for both preclinical and clinical research. The experimental protocols provided herein offer a framework for evaluating the therapeutic potential of this compound and other sEH inhibitors in the context of atherosclerosis and related inflammatory cardiovascular conditions. Further studies are warranted to fully elucidate the impact of this compound on atherosclerotic plaque development and its potential as a novel therapeutic for cardiovascular disease.

References

- 1. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Soluble Epoxide Hydrolase in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of soluble epoxide hydrolase attenuated atherosclerosis, abdominal aortic aneurysm formation, and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSK2256294 decreases soluble epoxide hydrolase activity in plasma, muscle and adipose and reduces F2-isoprostanes but does not alter insulin sensitivity in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Soluble Epoxide Hydrolase Inhibitor GSK2256294A: A Technical Guide to its Effects on Endothelial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256294A is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). By preventing the degradation of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), this compound effectively elevates the levels of EETs in various tissues.[1] This elevation has significant implications for endothelial function, as EETs are known to possess potent vasodilatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the effects of this compound on endothelial function, compiling quantitative data, detailed experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound is an orally active, selective inhibitor of soluble epoxide hydrolase (sEH).[2] The primary mechanism of action of this compound is the inhibition of the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). This leads to an increase in the bioavailability of EETs, which are potent endothelium-derived hyperpolarizing factors with vasodilatory and anti-inflammatory effects.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound

| Species | Enzyme | IC50 (pM) |

| Human | Recombinant sEH | 27 |

| Rat | sEH Orthologs | 61 |

| Murine | sEH Orthologs | 189 |

Source: MedChemExpress[2]

In Vivo Dose-Dependent Inhibition of sEH Activity by this compound in Humans (Single Dose)

| Dose (mg) | Mean sEH Inhibition (%) | 95% Confidence Interval |

| 2 | 41.9 | -51.8, 77.7 |

| 20 | 99.8 | 99.3, 100.0 |

Source: Cheriyan et al., 2015[3][4]

Effect of this compound on sEH Activity in Human Tissues (10 mg/day for 7 days)

| Tissue | Measurement | Result |

| Plasma | Conversion of 14,15-EET to 14,15-DHET | Significantly decreased |

| Plasma | Conversion of 11,12-EET to 11,12-DHET | Decreased |

| Adipose Tissue | Conversion of 14,15-EET to 14,15-DHET | Significantly decreased |

| Adipose Tissue | Conversion of 12,13-EpOME to 12,13-DiHOME | Significantly decreased |

| Muscle | Conversion of 14,15-EET to 14,15-DHET | Significantly decreased (P=0.03) |

Source: Ghamari et al., 2021[1][5]

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel™)

-

This compound

-

Vehicle control (e.g., DMSO)

-

24-well tissue culture plates

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice and pipette 250 µL into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[6][7][8]

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1.5 x 10^5 cells/mL.

-